N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide is a synthetic compound characterized by its unique molecular structure and potential biological activities. This compound features a benzofuran moiety, which is known for its diverse pharmacological properties. The molecular formula of this compound is , and it has a molecular weight of approximately 355.4 g/mol. It is primarily utilized in research settings, particularly in studies related to medicinal chemistry and pharmacology.
Source: This compound can be sourced from various chemical suppliers, including BenchChem and PubChem, where detailed specifications and availability are provided .
Classification: N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide is classified under thiazole derivatives and benzofuran compounds. These classifications indicate its structural characteristics and potential applications in pharmacological research.
The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves multi-step organic reactions. While specific synthetic routes may vary, the general process includes:
Each step requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final compound.
The molecular structure of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide can be represented using several notations:
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C=CC(=C4)OC
These representations highlight the compound's structural complexity and functional groups that may contribute to its biological activity .
The chemical reactivity of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide can be explored through various reactions:
These reactions are essential for understanding how this compound can be modified for various applications in research.
Quantitative data on binding affinities and inhibition constants would further elucidate its mechanism of action .
The physical and chemical properties of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide include:
These properties are crucial for determining the compound's suitability for various experimental setups .
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide has several potential applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: